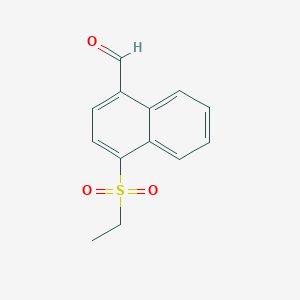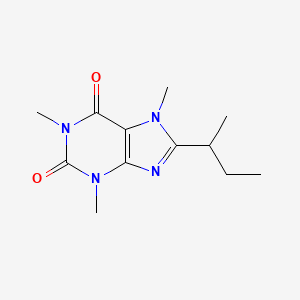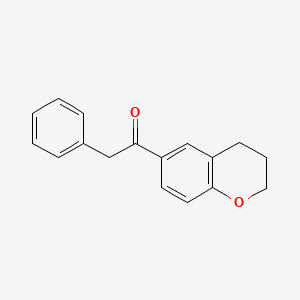
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine and other reagents under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkali metal naphthalenides, which are powerful reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitrobenzenes, sulfonate esters, or epoxides can be achieved using alkali metal naphthalenides .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a neuroprotective and anti-inflammatory agent . It has been studied for its effects on brain ischemia/reperfusion injury, where it was found to improve neurological deficits and reduce inflammation and oxidative stress . Additionally, it has applications in the development of new therapeutic agents for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit apoptotic damage, modulate inflammation, scavenge free radicals, and ameliorate oxidative stress . These effects are mediated through the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory mediators .
Comparación Con Compuestos Similares
4-(Naphthalen-2-yl)-1H-pyrazol-3-amine hydrochloride can be compared to other naphthalene derivatives, such as 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride and 4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid . These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. The unique combination of the naphthalene and pyrazole moieties in this compound contributes to its distinct properties and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C13H12ClN3 |
|---|---|
Peso molecular |
245.71 g/mol |
Nombre IUPAC |
4-naphthalen-2-yl-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H,(H3,14,15,16);1H |
Clave InChI |
ZPIADXGPVPYYDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=C(NN=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



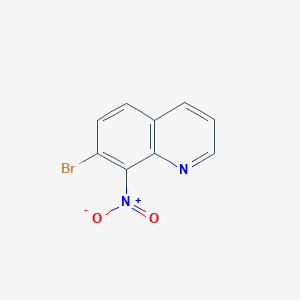

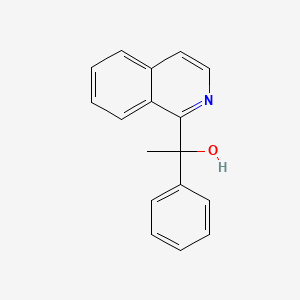

![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)


